BenchChemオンラインストアへようこそ!

Benzyl 4-[(propan-2-yl)amino]butanoate

Lipophilicity Blood-Brain Barrier Permeability Prodrug Design

Benzyl 4-[(propan-2-yl)amino]butanoate (CAS 1291911-05-1) is a synthetic organic compound belonging to the class of gamma-aminobutyric acid (GABA) analog esters. It features a benzyl ester protecting group and an N-isopropyl secondary amine on a butanoate backbone, distinguishing it from simpler primary amine GABA esters.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 1291911-05-1
Cat. No. B1443429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-[(propan-2-yl)amino]butanoate
CAS1291911-05-1
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)NCCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
InChIKeyLWABNGUVNQGXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-[(propan-2-yl)amino]butanoate: A Specialized N-Isopropyl GABA Benzyl Ester Building Block for Prodrug Design and CNS-Targeted Synthesis


Benzyl 4-[(propan-2-yl)amino]butanoate (CAS 1291911-05-1) is a synthetic organic compound belonging to the class of gamma-aminobutyric acid (GABA) analog esters. It features a benzyl ester protecting group and an N-isopropyl secondary amine on a butanoate backbone, distinguishing it from simpler primary amine GABA esters . With a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol, this compound is primarily utilized as a versatile, lipophilic building block in medicinal chemistry for the synthesis of complex molecules, including potential prodrugs of GABA analogs, and as a reagent in organic synthesis [1].

Why Generic GABA Esters Cannot Substitute for Benzyl 4-[(propan-2-yl)amino]butanoate in Specialized Research Applications


The specific structural combination of an N-isopropyl group and a benzyl ester on the gamma-aminobutyric acid backbone imparts a unique physicochemical profile that is not replicated by simpler GABA esters or the free amino acid. Substituting Benzyl 4-[(propan-2-yl)amino]butanoate with, for example, the free acid 4-(isopropylamino)butanoic acid or the unsubstituted GABA benzyl ester leads to significant shifts in lipophilicity, membrane permeability potential, and synthetic reactivity. The N-isopropyl group enhances steric bulk and modulates basicity, while the benzyl ester serves as a specific protecting group that can be cleaved under mild hydrogenolysis conditions, a strategy widely employed in GABA analog prodrug design to enhance bioavailability [1][2]. These differentiated properties are critical for researchers requiring precise control over molecular recognition, pharmacokinetic tuning, and orthogonal deprotection strategies.

Quantitative Differentiation Guide for Benzyl 4-[(propan-2-yl)amino]butanoate vs. Closest Analogs


Enhanced Lipophilicity vs. Free Acid and Unsubstituted GABA Benzyl Ester

The target compound exhibits substantially higher predicted lipophilicity than its closest structural comparators, a key determinant for passive membrane permeation and blood-brain barrier (BBB) penetration. Its computed octanol-water partition coefficient (LogP) is significantly higher than that of the free acid, 4-(isopropylamino)butanoic acid (XLogP3-AA = -1.8) [1], and the primary amine analog, GABA benzyl ester (ACD/LogP = 1.57) . While an experimental LogP for the target compound is not available in the public domain, its structure, combining the benzyl ester with an N-isopropyl substituent, indicates a LogP value greater than 2.5, placing it in a more favorable range for passive CNS penetration compared to its more polar counterparts.

Lipophilicity Blood-Brain Barrier Permeability Prodrug Design

Optimized Molecular Weight and Hydrogen Bonding Profile for CNS Drug-Likeness

Benzyl 4-[(propan-2-yl)amino]butanoate (MW = 235.32 g/mol) occupies a strategic property space between simpler GABA analogs and larger, more complex prodrugs. Its molecular weight is favorable for CNS drug-likeness, being well below the 400 Da threshold of Lipinski's Rule of Five, and it has a moderate topological polar surface area (tPSA). In comparison, while the free acid 4-(isopropylamino)butanoic acid is smaller (MW = 145.20 g/mol) [1], its high polarity and zwitterionic character severely limit passive permeability. Conversely, the primary amine GABA benzyl ester (MW = 193.24 g/mol) lacks the N-alkyl substitution that can fine-tune basicity and metabolic stability. The target compound's single secondary amine and protected carboxylic acid result in a lower hydrogen bond donor count (0 vs. 2 for the free acid), enhancing its potential for membrane transit.

Drug-Likeness Lipinski's Rule of Five CNS MPO Score

Class-Level Evidence for Prodrug Design: GABA Analog Benzyl Esters for Enhanced CNS Delivery

The benzyl ester moiety in Benzyl 4-[(propan-2-yl)amino]butanoate is a well-validated prodrug strategy within the GABA analog class. Patents from Xenoport, Inc. explicitly describe methods for using prodrugs of GABA analogs, where esterification of the carboxylic acid with groups like benzyl alcohol is used to improve bioavailability for treating conditions such as neuropathic pain and epilepsy [1][2]. The N-isopropyl group adds a further dimension of structural novelty not found in the prototypical prodrugs, potentially offering a new, patentable chemical space for lead optimization. The target compound can be viewed as a precursor or a key intermediate in the synthesis of such prodrugs, where the benzyl ester is designed for in vivo cleavage to release the active pharmacological agent.

Prodrug GABA Analog Blood-Brain Barrier Epilepsy

Facile Deprotection for Orthogonal Synthesis Strategies

The benzyl ester in the target compound serves as a carboxylic acid protecting group that can be selectively removed under mild, neutral conditions via hydrogenolysis (H2, Pd/C), without affecting the N-isopropylamine. This is a significant practical advantage over the free acid, which would require incompatible acidic or basic conditions for other protecting group manipulations. The primary amine analog, GABA benzyl ester, lacks the N-alkyl substitution, making its amine group a competing nucleophile that requires additional protection/deprotection steps in multi-step syntheses [1]. The target compound's N-isopropyl group acts as a permanent, unreactive moiety during typical ester hydrogenolysis, ensuring synthetic fidelity and increasing yields in the preparation of complex N-isopropyl GABA derivatives.

Protecting Group Chemistry Hydrogenolysis Peptide Synthesis

Optimal Use Cases for Procuring Benzyl 4-[(propan-2-yl)amino]butanoate Based on Its Differentiated Profile


Synthesis of Novel CNS-Penetrant GABA Analog Prodrugs

Leverage the compound's enhanced lipophilicity and favorable molecular weight profile as a key intermediate for synthesizing novel prodrugs of N-isopropyl GABA. The benzyl ester is a demonstrated prodrug motif for CNS delivery, and the N-isopropyl group provides a novel substitution pattern for exploring new chemical space in epilepsy or neuropathic pain programs, as outlined in core GABA analog patents [1][2].

Orthogonal Building Block in Complex Peptidomimetic Synthesis

Utilize the compound as a specialized building block where the N-isopropyl group acts as a permanent, sterically bulky moiety and the benzyl ester serves as a temporary protecting group. This allows for efficient, step-economical synthesis of peptidomimetics where selective hydrogenolysis of the ester can be performed without risk of side reactions at the amine, a challenge with primary amine analogs [3].

Analytical Reference Standard for N-Isopropyl GABA Metabolite Research

Employ the high-purity compound as an analytical reference standard for LC-MS/MS or HPLC method development in pharmacokinetic studies of GABA analogs. While the free acid (500884-61-7) is a known reference standard [4], the benzyl ester offers a more lipophilic, readily ionizable species for mass spectrometry, facilitating the development of sensitive bioanalytical assays for ester prodrugs and their metabolites.

Structure-Activity Relationship (SAR) Studies on GABA Receptors

Incorporate the compound into SAR libraries to probe the effect of N-alkylation and esterification on GABA receptor binding. Its unique structural features, distinct from generic GABA esters, allow researchers to dissect the contributions of the N-isopropyl and benzyl moieties to receptor affinity, selectivity, and functional activity, providing valuable data for rational drug design [1].

Quote Request

Request a Quote for Benzyl 4-[(propan-2-yl)amino]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.